4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 860477-80-1
VCID: VC2950074
InChI: InChI=1S/C9H7BrClN3/c10-7-8(13-14-9(7)12)5-2-1-3-6(11)4-5/h1-4H,(H3,12,13,14)
SMILES: C1=CC(=CC(=C1)Cl)C2=C(C(=NN2)N)Br
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53 g/mol

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine

CAS No.: 860477-80-1

Cat. No.: VC2950074

Molecular Formula: C9H7BrClN3

Molecular Weight: 272.53 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine - 860477-80-1

Specification

CAS No. 860477-80-1
Molecular Formula C9H7BrClN3
Molecular Weight 272.53 g/mol
IUPAC Name 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C9H7BrClN3/c10-7-8(13-14-9(7)12)5-2-1-3-6(11)4-5/h1-4H,(H3,12,13,14)
Standard InChI Key QACFFJNVDIDMCH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=NN2)N)Br
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=NN2)N)Br

Introduction

Chemical Structure and Properties

Molecular Structure

4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine features a pyrazole core scaffold with three distinct substituents. The pyrazole ring itself is a five-membered heterocyclic structure containing two adjacent nitrogen atoms at positions 1 and 2, with carbon atoms completing the ring. The specific substitution pattern includes a bromine atom at position 4, a 3-chlorophenyl group at position 5, and an amino group at position 3 .

The "1H" designation in the compound's name indicates that one of the nitrogen atoms in the pyrazole ring bears a hydrogen atom, which can participate in hydrogen bonding interactions. This hydrogen atom also makes the compound potentially tautomeric, although the 1H-form is generally considered the predominant tautomer in most pyrazole derivatives.

Physicochemical Properties

The physicochemical properties of 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine determine its behavior in biological systems and its suitability for various applications. Table 1 summarizes the key physicochemical properties of this compound based on available data.

PropertyValueSource
Molecular FormulaC9H7BrClN3
Molecular Weight272.53 g/mol
Physical StateSolid
CAS Number860477-80-1
SMILESBrC1=C(C2=CC=CC(Cl)=C2)NN=C1N
InChI1S/C9H7BrClN3/c10-7-8(13-14-9(7)12)5-2-1-3-6(11)4-5/h1-4H,(H3,12,13,14)
InChI KeyQACFFJNVDIDMCH-UHFFFAOYSA-N
Hazard ClassificationAcute Tox. 3 Oral

The compound's stability is likely enhanced by the presence of the halogen atoms, as C-Br and C-Cl bonds are generally resistant to metabolic degradation under physiological conditions. This stability can be beneficial for applications where prolonged activity is desired, such as in pharmaceutical compounds.

Synthesis Methods

General Approaches to Aminopyrazoles

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine, differing in the position or nature of substituents. Comparing these analogs provides insights into how structural modifications affect physicochemical properties and potential biological activities.

Table 2 presents a comparison of 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine with selected structural analogs identified in the search results.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesSource
4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amineC9H7BrClN3272.53Reference compound
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amineC9H7BrClN3272.53Different positions of bromine and chlorine on structure
4-bromo-3-phenyl-1H-pyrazol-5-amineC9H8BrN3238.08Lacks chlorine on phenyl ring; different position of amine group
4-bromo-5-methyl-1H-pyrazol-3-amineC4H6BrN3176.01Methyl group instead of chlorophenyl
3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amineC10H9BrClN3286.55N-methylated and different positions of substituents

These structural analogs share the core aminopyrazole scaffold but differ in the nature and position of substituents. Such variations can significantly affect properties like solubility, lipophilicity, stability, and biological activity profiles.

The position of substituents, particularly the chlorine atom on the phenyl ring and the amino group on the pyrazole ring, can alter the electronic distribution and three-dimensional structure of the molecule. These changes can affect how the compound interacts with biological targets, potentially leading to different biological activities or selectivity profiles.

Substitution Pattern Significance

The specific substitution pattern in 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine distinguishes it from other pyrazole derivatives. According to research on pyrazole derivatives, the most common substituents at position C3 are methyl groups (66.06%) and hydrogen atoms (23.69%), making the amino group in our compound a relatively less common substitution at this position .

The presence of a bromine atom at position C4 represents a specific choice for functionalization that may offer unique properties compared to more common substituents. Similarly, the 3-chlorophenyl group at position C5 adds further structural complexity and potential for specific interactions with biological targets.

These distinctive structural features may confer unique properties to 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine compared to more commonly encountered pyrazole derivatives, potentially leading to novel biological activities or applications.

Future Research Directions

Synthesis Optimization

Future research on 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine could focus on developing more efficient and selective synthetic routes. Current approaches to similar compounds often involve multiple steps and may suffer from regiochemistry issues or low yields. Optimized synthetic methods could include:

  • Development of one-pot synthetic procedures to reduce the number of isolation and purification steps

  • Application of green chemistry principles to minimize waste and use less hazardous reagents

  • Exploration of catalytic methods for key transformation steps to improve efficiency

  • Investigation of regioselective approaches to ensure precise control over the substitution pattern

These improvements would facilitate larger-scale synthesis of the compound for further research and potential applications. Additionally, the development of diverse synthetic routes would provide access to a wider range of structural analogs for structure-activity relationship studies.

Comprehensive Biological Evaluation

A systematic biological evaluation of 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine would provide valuable insights into its potential applications. This evaluation could include:

  • Antimicrobial screening against a panel of bacterial and fungal strains, including drug-resistant pathogens

  • Anti-inflammatory activity assessment using both in vitro and in vivo models

  • Evaluation of potential anticancer activity against various cancer cell lines

  • Investigation of enzyme inhibition properties against relevant therapeutic targets

  • Assessment of pharmacokinetic properties and toxicity profiles

Such comprehensive evaluation would help position the compound within the landscape of bioactive pyrazole derivatives and guide further development efforts. The results would also inform structure-activity relationship studies by identifying the biological activities most strongly associated with this particular substitution pattern.

Derivatization Studies

The amino group at position 3 of 4-bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine provides an excellent handle for further derivatization. Future research could explore various modifications to this group, including:

  • Formation of amides, sulfonamides, and ureas with diverse substituents

  • Introduction of carbamate or thiourea functionalities

  • N-alkylation to create secondary or tertiary amines

  • Coupling with amino acids or peptides to create hybrid structures

Similarly, the bromine atom at position 4 offers opportunities for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce carbon-based substituents.

These derivatization studies would generate libraries of compounds for structure-activity relationship analysis and potentially lead to the identification of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.

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